

(R)-3-Pyrrolidineacetic acid CAS number and molecular formula

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Compound of Interest

Compound Name: (R)-3-Pyrrolidineacetic acid

Cat. No.: B053037

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Technical Guide: (R)-3-Pyrrolidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Pyrrolidineacetic acid, a chiral cyclic β -amino acid analog, is a versatile building block in medicinal chemistry and drug discovery. Its constrained pyrrolidine ring provides a valuable scaffold for designing structurally complex and biologically active molecules. This technical guide provides comprehensive information on the chemical properties, synthesis, and biological relevance of **(R)-3-Pyrrolidineacetic acid**, with a focus on its role as a precursor for pharmacologically active agents, particularly in the context of neurotransmitter modulation.

Chemical Identification and Properties

(R)-3-Pyrrolidineacetic acid is most commonly available as its hydrochloride salt. The fundamental chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-[(3R)-pyrrolidin-3-yl]acetic acid
CAS Number	122442-01-7 (for hydrochloride salt)
Molecular Formula	C ₆ H ₁₁ NO ₂
Molecular Weight	129.16 g/mol
Melting Point	160-165 °C (for hydrochloride salt)
Boiling Point	272.3±13.0 °C (Predicted)
Density	1.104±0.06 g/cm ³ (Predicted)
pKa	4.43±0.10 (Predicted)

Biological Activity and Applications

(R)-3-Pyrrolidineacetic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The pyrrolidine scaffold is a key structural motif in a variety of bioactive compounds.

Inhibition of GABA Transporters

Derivatives of pyrrolidine carboxylic acids are recognized as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). GATs are crucial for regulating neurotransmission by controlling the concentration of GABA in the synaptic cleft. Inhibition of these transporters can potentiate GABAergic signaling, a mechanism of action relevant for the treatment of epilepsy and other neurological disorders. While specific inhibitory concentrations for **(R)-3-Pyrrolidineacetic acid** are not readily available in the public domain, studies on closely related derivatives highlight the potential of this scaffold. For instance, derivatives of the isomeric (R)-pyrrolidine-2-acetic acid have shown high affinity for GAT-3.

Precursor for Bioactive Molecules

The chiral nature of **(R)-3-Pyrrolidineacetic acid** makes it an important starting material for the enantioselective synthesis of more complex molecules. It has been utilized as a building block for creating potent and selective enzyme inhibitors and receptor agonists.

Experimental Protocols

Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

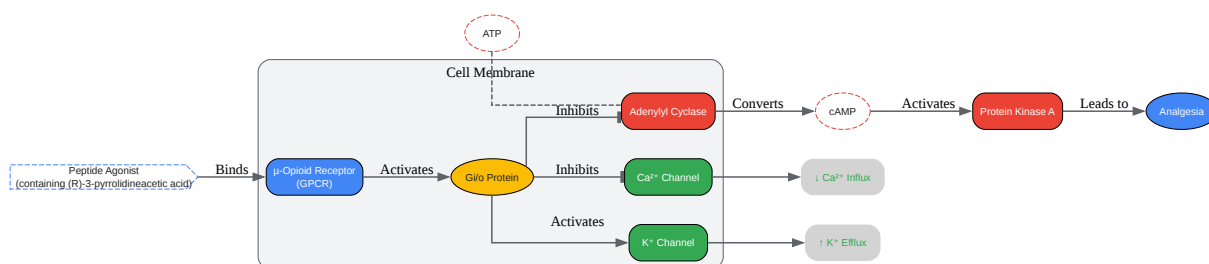
While a specific, detailed protocol for the synthesis of **(R)-3-Pyrrolidineacetic acid** is not widely published, a representative method for a closely related derivative, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, is described below. This procedure illustrates a common synthetic strategy involving an asymmetric Michael addition followed by reductive cyclization.

Protocol: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-carboxylic Acid

- Step 1: Asymmetric Michael Addition:
 - To a solution of a 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) and a nitroalkane (1.2 eq) in an appropriate solvent (e.g., toluene), add an organocatalyst (e.g., a chiral secondary amine, 0.1 eq).
 - Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).
 - Upon completion, purify the Michael adduct by flash column chromatography.
- Step 2: Reductive Cyclization:
 - Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).
 - Add a hydrogenation catalyst (e.g., Palladium on carbon, 10 mol%).
 - Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.
 - Filter off the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the product by recrystallization or chromatography to obtain the enantiomerically enriched (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.^[1]

Signaling Pathways

The incorporation of (R)-pyrrolidine-3-carboxylic acid and its analogs into peptides has been shown to modulate the activity of G-protein coupled receptors, such as the μ -opioid receptor. The constrained pyrrolidine ring can enforce a specific conformation on the peptide backbone, enhancing its binding affinity and efficacy.



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Caption: Simplified μ -Opioid Receptor Signaling Pathway.

Conclusion

(R)-3-Pyrrolidineacetic acid is a valuable chiral building block with significant potential in the development of novel therapeutics. Its utility as a scaffold for GABA transporter inhibitors and as a component of conformationally constrained peptides highlights its importance for researchers in medicinal chemistry and pharmacology. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

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References

- 1. files.core.ac.uk [files.core.ac.uk]
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